N-Cyclobutyl-4-fluoroaniline hydrochloride
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Overview
Description
N-Cyclobutyl-4-fluoroaniline hydrochloride is a chemical compound with the molecular formula C10H13ClFN and a molecular weight of 201.67 g/mol . It is a derivative of aniline, where the aniline nitrogen is substituted with a cyclobutyl group and a fluorine atom is attached to the benzene ring. This compound is typically found in a hydrochloride salt form, which enhances its stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-4-fluoroaniline hydrochloride generally involves the following steps:
Cyclobutylation of Aniline: Aniline undergoes a cyclobutylation reaction where a cyclobutyl group is introduced to the nitrogen atom. This can be achieved using cyclobutyl halides in the presence of a base.
Fluorination: The next step involves the introduction of a fluorine atom to the para position of the benzene ring. This can be done using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-4-fluoroaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine or hydrocarbon derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-Cyclobutyl-4-fluoroaniline hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-4-fluoroaniline hydrochloride involves its interaction with specific molecular targets. The cyclobutyl group and fluorine atom contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclobutyl-4-chloroaniline hydrochloride
- N-Cyclobutyl-4-bromoaniline hydrochloride
- N-Cyclobutyl-4-iodoaniline hydrochloride
Uniqueness
N-Cyclobutyl-4-fluoroaniline hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its chloro, bromo, and iodo counterparts .
Properties
IUPAC Name |
N-cyclobutyl-4-fluoroaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-8-4-6-10(7-5-8)12-9-2-1-3-9;/h4-7,9,12H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKKTNPQGBZNBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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